molecular formula C18H20O B082175 4-Tert-butyl-2'-methylbenzophenone CAS No. 14252-16-5

4-Tert-butyl-2'-methylbenzophenone

Cat. No.: B082175
CAS No.: 14252-16-5
M. Wt: 252.3 g/mol
InChI Key: GRJQUSDNXCHZTG-UHFFFAOYSA-N
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Description

4-Tert-butyl-2’-methylbenzophenone is an organic compound with the molecular formula C18H20O and a molecular weight of 252.35 g/mol . It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and a methyl group at the 2’-position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of benzene, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-2-methyl- with appropriate reagents under specific conditions . The reaction typically requires the presence of cercosporin, oxygen, and potassium bromide in methanol at 20°C, utilizing irradiation and the Schlenk technique . This method is noted for its green chemistry approach and chemoselective reaction.

Industrial Production Methods

Industrial production methods for 4-Tert-butyl-2’-methylbenzophenone often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2’-methylbenzophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzophenone derivatives.

Scientific Research Applications

4-Tert-butyl-2’-methylbenzophenone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Tert-butyl-2’-methylbenzophenone include other benzophenone derivatives with different substituents on the benzene ring. Examples include:

  • 4-Tert-butylbenzophenone
  • 2-Methylbenzophenone
  • 4-Methylbenzophenone

Highlighting Uniqueness

4-Tert-butyl-2’-methylbenzophenone is unique due to the specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-7-5-6-8-16(13)17(19)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJQUSDNXCHZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479500
Record name 4-TERT-BUTYL-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14252-16-5
Record name 4-TERT-BUTYL-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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